Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium

Description

Chemical Identity:

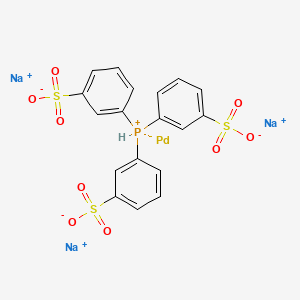

Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate (CAS 63995-70-0), commonly abbreviated as TPPTS (trisodium tris(3-sulfonatophenyl)phosphine), is a water-soluble phosphine ligand. Its molecular formula is C₁₈H₁₂Na₃O₉PS₃, with a molar mass of 568.42 g/mol . Structurally, it consists of a central phosphorus atom bonded to three 3-sulfonatophenyl groups, each substituted with a sodium sulfonate moiety, conferring high hydrophilicity .

Synthesis:

TPPTS is synthesized via sulfonation of triphenylphosphine (PPh₃) using fuming sulfuric acid, followed by neutralization with sodium hydroxide. The reaction yields ~67% of the trisodium salt, which is isolated as a white to pale-yellow crystalline powder .

Applications:

TPPTS is widely employed in aqueous-phase palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its ability to stabilize Pd(0) and Pd(II) intermediates. For example, in the coupling of 5-iodo-2'-deoxyuridine with arylboronic acids, TPPTS enables reactions in fully aqueous media, eliminating the need for organic co-solvents .

Properties

Molecular Formula |

C18H13Na3O9PPdS3+ |

|---|---|

Molecular Weight |

675.9 g/mol |

IUPAC Name |

trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium |

InChI |

InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2 |

InChI Key |

OZYIFDKIIQHBJZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Triphenylphosphine

- Sulfonation agent: Oleum (fuming sulfuric acid containing sulfur trioxide)

- Reaction conditions: Controlled temperature (typically 40-60°C), vigorous stirring, and inert atmosphere to prevent oxidation

- Procedure:

a. Dissolve triphenylphosphine in a suitable inert solvent such as dichloromethane or tetrahydrofuran (THF).

b. Slowly add oleum dropwise while maintaining the temperature below 60°C.

c. Continue stirring for 4-6 hours to ensure meta-position sulfonation on the phenyl rings.

d. Quench the reaction with water carefully to avoid violent exothermic reactions.

e. Neutralize and wash the product to remove residual acids.

f. Convert the sulfonic acid groups to sodium sulfonates by treatment with sodium hydroxide solution, followed by lyophilization or drying to obtain the trisodium salt.

Purification and Characterization

- The product, trisodium 3-bis(3-sulfonatophenyl)phosphoniumbenzenesulfonate, is purified via dialysis or recrystallization.

- Confirmed through spectral methods such as NMR, IR, and mass spectrometry.

Complexation with Palladium

Direct Coordination of Ligand to Palladium

- Starting palladium source: Palladium(II) chloride (PdCl₂) or palladium acetate (Pd(OAc)₂)

- Solvent: Aqueous or alcoholic solvents such as ethanol, methanol, or water

- Reaction conditions: Mild heating (40-60°C), inert atmosphere (nitrogen or argon), and stirring

a. Dissolve palladium salt in water or alcohol to form a clear solution.

b. Add the sulfonated phosphine ligand solution gradually under stirring.

c. Maintain the reaction at 50°C for 4-8 hours to facilitate complex formation.

d. Monitor the reaction progress via UV-Vis or NMR spectroscopy.

e. Isolate the complex by filtration or solvent evaporation.

f. Purify via recrystallization or chromatography.

Alternative Synthesis: In Situ Formation

- Palladium complexes can also be synthesized in situ during catalytic processes, where the ligand and palladium salt are combined directly in the reaction mixture, especially in catalytic applications.

Summary of the Synthesis Pathway

Notable Research Findings and Data

- Yield and Purity: Typical yields of sulfonated ligand range from 70-85%, with high purity confirmed by spectral analysis.

- Water Solubility: The sulfonate groups confer excellent water solubility, facilitating complex formation and catalytic applications.

- Catalytic Activity: Palladium complexes with sulfonated triphenylphosphine derivatives demonstrate high catalytic efficiency in cross-coupling reactions, with stability enhanced by sulfonate groups.

Chemical Reactions Analysis

Coordination Chemistry and Complex Formation

TPPTS binds to palladium via its phosphorus center, forming complexes such as Pd(TPPTS)₃Cl₂ or Pd(TPPTS)₂(OAc)₂. The sulfonate groups enhance solubility in polar solvents, allowing catalytic cycles to proceed in water or biphasic systems . Key characteristics include:

-

Stability : Pd-TPPTS complexes resist aggregation and precipitation due to electrostatic repulsion between sulfonate groups .

-

Ligand Strength : TPPTS exhibits stronger Lewis basicity than triphenylphosphine (PPh₃), increasing electron density at the palladium center and accelerating oxidative addition steps .

Suzuki-Miyaura Coupling

Pd-TPPTS catalyzes Suzuki reactions between aryl halides and boronic acids in aqueous media. A comparison with other ligands reveals distinct advantages:

| Ligand | Solubility | Reaction Medium | Yield (%) | Reference |

|---|---|---|---|---|

| P( t-Bu)₃ | Organic | DMF | 97–99 | |

| TPPTS | Water | H₂O/THF | 89–94 |

TPPTS enables recycling of the catalyst via aqueous extraction, reducing costs in large-scale syntheses .

Heck Coupling

In Heck reactions, Pd-TPPTS facilitates aryl-alkene couplings under mild conditions. For example, iodobenzene and styrene react at 80°C in water with 0.5 mol% Pd-TPPTS, achieving >90% conversion . The mechanism involves:

-

Oxidative addition of Pd⁰ to the aryl halide.

-

Alkene coordination and migratory insertion.

Hydrogenation Reactions

Pd-TPPTS complexes catalyze selective hydrogenation of α,β-unsaturated carbonyl compounds in water. For instance, cinnamaldehyde is reduced to cinnamyl alcohol with >95% selectivity under 1 atm H₂ . The sulfonate groups stabilize the active Pd⁰ species, preventing deactivation .

Comparative Performance in Catalysis

TPPTS outperforms traditional ligands in sustainability but may require higher loadings in non-aqueous systems:

| Parameter | TPPTS | PPh₃ |

|---|---|---|

| Solubility | Water | Organic |

| Catalyst Recycling | Excellent | Poor |

| Reaction Rate | Moderate | High |

| Cost | Higher | Lower |

Mechanistic Insights

Scientific Research Applications

Trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate is widely used in scientific research due to its ability to form water-soluble metal complexes. These complexes are utilized in various catalytic processes, including:

Hydroformylation of propene: Producing butyraldehyde using rhodium complexes.

Suzuki-Miyaura coupling reactions: Using palladium complexes for cross-coupling reactions in aqueous media.

Hydrocyanation of olefins and dienes: Using nickel complexes for the addition of hydrogen cyanide.

Mechanism of Action

The compound acts as a ligand, coordinating with metal centers to form active catalytic species. The sulfonate groups enhance the water solubility of the complexes, allowing for reactions to occur in aqueous media. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various catalytic cycles .

Comparison with Similar Compounds

Triphenylphosphine (PPh₃)

- Solubility : PPh₃ is lipophilic and insoluble in water, requiring organic solvents like THF or DMF .

- Catalytic Efficiency: While PPh₃ is effective in traditional Suzuki reactions (e.g., 62% yield in acetonitrile/water mixtures), it cannot operate in purely aqueous systems .

- Stability : PPh₃ is prone to oxidation in air, whereas TPPTS remains stable under aqueous and aerobic conditions due to its sulfonate groups .

Tri(4,6-dimethyl-3-sulfonatophenyl)phosphine Trisodium (TXTPS)

- Structure : TXTPS incorporates methyl groups at the 4- and 6-positions of the phenyl rings, enhancing steric bulk.

CataXCium F Sulf

Tetra(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Role : A preformed Pd(0) catalyst stabilized by PPh₃.

- Limitations : Requires strictly anhydrous conditions and organic solvents. In contrast, TPPTS-Pd systems operate in water, simplifying catalyst recovery and reducing waste .

Key Research Findings

Catalytic Performance in Suzuki-Miyaura Reactions

| Ligand | Solvent System | Yield (%) | Catalyst Loading (mol% Pd) | Reference |

|---|---|---|---|---|

| TPPTS | Water | 75 | 3 | |

| PPh₃ | Acetonitrile/Water | 62 | 5 | |

| TXTPS | Water | 70 | 3 | |

| Pd(PPh₃)₄ | THF | 85 | 1 |

Notes:

Stability and Recyclability

- TPPTS-Pd complexes remain stable in aqueous solutions for >24 hours at 80°C, whereas PPh₃-based systems degrade under similar conditions .

- In biphasic systems (water/organic), TPPTS-Pd catalysts can be recycled up to 5 times with <10% loss in activity .

Advantages and Limitations of TPPTS

Advantages :

Biological Activity

Trisodium 3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate, commonly referred to as TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt), is a water-soluble phosphine compound that has garnered attention for its biological activity and applications in catalysis. This article explores the biological activity of TPPTS, focusing on its mechanisms, effects, and relevant case studies.

- IUPAC Name : Trisodium 3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate

- Molecular Formula : C₁₈H₁₂Na₃O₉PS₃

- Molecular Weight : 568.41 g/mol

- CAS Number : 63995-70-0

- Solubility : Highly soluble in water

TPPTS is synthesized through the sulfonation of triphenylphosphine, resulting in a compound that exhibits both Lewis base properties and significant solubility in aqueous environments .

TPPTS functions primarily as a ligand in organometallic chemistry, particularly in palladium-catalyzed reactions. Its ability to form stable complexes with palladium enhances the efficiency of various catalytic processes, including hydroformylation and direct arylation polymerization. This catalytic activity is crucial for the synthesis of complex organic molecules, which may have biological significance.

Anticancer Activity

Recent studies have indicated that TPPTS and its palladium complexes exhibit potential anticancer properties. For example, a study demonstrated that palladium complexes with TPPTS showed cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The water-solubility of TPPTS allows for easier administration and biodistribution in biological systems, enhancing its therapeutic potential .

Case Studies

-

Palladium-Catalyzed Reactions :

- Aqueous palladium-catalyzed direct arylation polymerization using TPPTS has been shown to yield high molecular weight polymers with potential applications in drug delivery systems .

- The use of TPPTS in hydroformylation reactions has been industrialized, showcasing its effectiveness in producing valuable intermediates for pharmaceutical synthesis .

- Toxicological Assessments :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium, and how can yield be optimized?

- Methodology : The synthesis involves sulfonation of triphenylphosphine followed by sodium salt formation. reports a 67% yield via direct sulfonation, but optimization could employ factorial design (e.g., varying reaction temperature, stoichiometry of sulfonating agents, or solvent polarity). Post-synthesis purification via membrane separation (, RDF2050104) or recrystallization may improve purity.

- Data Reference : Yield optimization should account byproducts (e.g., incomplete sulfonation) detected via NMR or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR : Use P NMR to confirm phosphine coordination and H/C NMR to verify sulfonate group placement ( ).

- IR Spectroscopy : Identify sulfonate (S=O) stretches near 1200–1100 cm and phosphine-metal bonding signals ().

- Elemental Analysis : Validate sodium and palladium content via ICP-MS or EDX .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Storage : Store at -20°C in airtight, light-protected containers to prevent decomposition ( ).

- Hazard Mitigation : Use fume hoods for synthesis steps involving volatile sulfonating agents. No acute toxicity is reported (), but palladium residues require disposal via certified hazardous waste protocols ( ).

Advanced Research Questions

Q. How does the palladium center in this compound influence its catalytic efficiency in cross-coupling reactions?

- Methodology : Compare catalytic activity in Suzuki-Miyaura couplings ( ) using aryl halides and boronic acids. Monitor turnover frequency (TOF) and quantify palladium leaching via ICP-MS.

- Mechanistic Insight : The sulfonate groups enhance water solubility, enabling aqueous-phase catalysis. However, steric hindrance from sulfonated phenyl rings may reduce substrate accessibility ( ).

Q. Can computational modeling predict the compound’s behavior in catalytic cycles?

- Methodology :

- DFT Calculations : Model the Pd(0)/Pd(II) redox transitions and ligand-substrate interactions using Gaussian or ORCA software.

- Machine Learning : Apply AI-driven parameter optimization (e.g., COMSOL Multiphysics integration) to simulate reaction kinetics and predict optimal conditions ( ).

Q. How does this compound compare to other Pd-based catalysts (e.g., Pd/C or NHC-Pd complexes) in terms of stability and recyclability?

- Methodology :

- Stability Tests : Expose the catalyst to air/moisture and monitor activity loss via TON (turnover number) over multiple cycles.

- Recyclability : Use membrane filtration () or biphasic systems to recover the catalyst. Pd leaching <1 ppm is ideal ( ).

Q. What role do the sulfonate groups play in modulating the compound’s solubility and reactivity?

- Methodology : Conduct comparative studies with non-sulfonated analogs (e.g., triphenylphosphine-palladium complexes). Measure solubility in polar vs. nonpolar solvents and correlate with catalytic performance in Heck or Sonogashira reactions ( ).

Methodological Challenges & Contradictions

- Synthesis Yield Discrepancies : reports 67% yield, but alternative routes (e.g., hydrogenation in ) may require Pd/C, complicating purification.

- Catalytic Efficiency vs. Stability : Water solubility (from sulfonates) improves green chemistry metrics but may reduce thermal stability compared to hydrophobic analogs ( vs. 17).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.